![molecular formula C8H20N4 B14664308 Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- CAS No. 51576-33-1](/img/structure/B14664308.png)
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- is a chemical compound with the molecular formula C8H20N4. It is known for its unique structure, which includes a diazene group and a dimethylhydrazino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the reaction between 2,2-dimethylhydrazine and butyl ethyl diazene under anhydrous conditions can yield the desired compound .
Industrial Production Methods
Industrial production of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Applications De Recherche Scientifique
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism of action of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- involves its interaction with molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The dimethylhydrazino substituent may interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]
- (E)-1-Butyl-2-[1-(2,2-dimethylhydrazino)ethyl]diazene
Uniqueness
Its combination of a diazene group with a dimethylhydrazino substituent sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51576-33-1 |
|---|---|
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
2-[1-(ethyldiazenyl)butyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-7-8(10-9-6-2)11-12(3)4/h8,11H,5-7H2,1-4H3 |
Clé InChI |
QBKJPAWZEPDHGU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(NN(C)C)N=NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



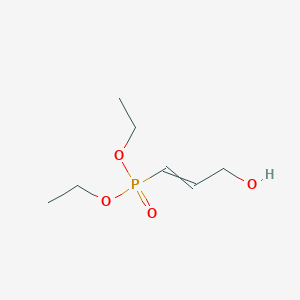
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
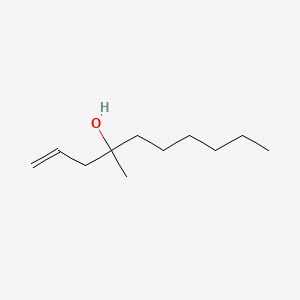
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
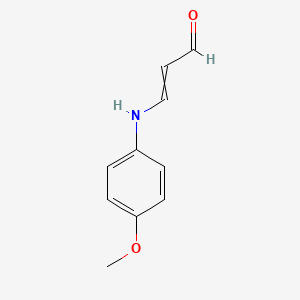
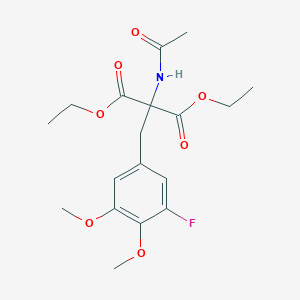
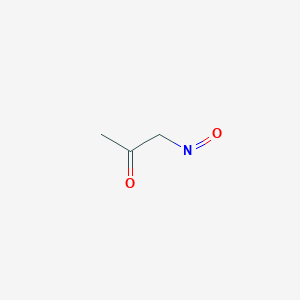

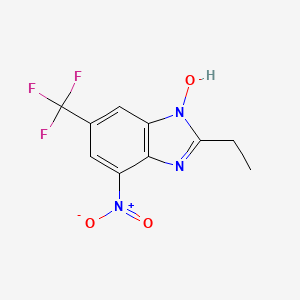

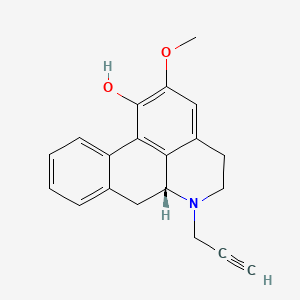

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
